N-Boc-1-bromo-2-methyl-2-propanamine

Catalog No.
S925868
CAS No.
1391026-60-0
M.F
C9H18BrNO2
M. Wt
252.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-1-bromo-2-methyl-2-propanamine

CAS Number

1391026-60-0

Product Name

N-Boc-1-bromo-2-methyl-2-propanamine

IUPAC Name

tert-butyl N-(1-bromo-2-methylpropan-2-yl)carbamate

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

InChI

InChI=1S/C9H18BrNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12)

InChI Key

CLUAOIWMMSXCAI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C)(C)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CBr

Synthetic Precursor:

The primary function of N-Boc-BMPA lies in its role as a versatile building block for organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled manipulation of the amine functionality. Researchers can utilize N-Boc-BMPA for the introduction of a branched alkyl chain with a bromine substituent at a specific position in a target molecule. This is particularly valuable for the synthesis of complex organic compounds with diverse functionalities.

For instance, a study published in the Journal of the American Chemical Society demonstrates the application of N-Boc-BMPA in the synthesis of novel chiral amines with potential pharmaceutical applications [].

Exploration in Medicinal Chemistry:

The structural features of N-Boc-BMPA, including the presence of a nitrogen atom and a bromine substituent, hold promise for exploring its potential biological activity. While specific research on N-Boc-BMPA's biological properties is limited, analogous compounds with similar structures have been investigated for their medicinal properties.

For example, some researchers have explored compounds containing a central amine and a bromine group for their antimicrobial properties []. Further investigations are required to determine if N-Boc-BMPA itself exhibits any interesting biological activity.

N-Boc-1-bromo-2-methyl-2-propanamine is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol. This compound features a bromine atom attached to a carbon that is also bonded to a methyl group and a tert-butyl carbamate group. The presence of the tert-butyl carbamate provides significant stability and protection to the amine functionality, making it useful in various synthetic applications .

  • Organic bromides can react with some metals and can be irritating to the skin and eyes.
  • Amines can have unpleasant odors and may be harmful upon inhalation or ingestion.
  • Standard laboratory safety practices for handling organic chemicals should be followed when working with this compound [].
Due to its functional groups:

  • Alkylation Reactions: It can undergo alkylation with primary alkyl halides, leading to the formation of more complex amines.
  • Acylation: The compound can react with acid chlorides to form amides, which are crucial in peptide synthesis.
  • Deprotection: The N-Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

While specific biological activity data for N-Boc-1-bromo-2-methyl-2-propanamine is limited, compounds containing similar structures often exhibit varied biological properties. The presence of the bromine atom may enhance reactivity toward biological targets, potentially influencing pharmacological activity. Furthermore, the N-Boc protecting group is known to preserve the integrity of chiral centers during synthesis, which is crucial in drug development .

Several synthesis methods for N-Boc-1-bromo-2-methyl-2-propanamine have been documented:

  • Bromination of 2-Methyl-2-propanamine: Starting from 2-methyl-2-propanamine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Carbamate Formation: The tert-butyl carbamate can be introduced by reacting the bromo compound with tert-butyl isocyanate under basic conditions.
  • One-Pot Synthesis: Some methods allow for one-pot synthesis where both bromination and carbamate formation occur sequentially without isolating intermediates .

N-Boc-1-bromo-2-methyl-2-propanamine has several applications:

  • Peptide Synthesis: The compound serves as a protecting group for amines during peptide synthesis, allowing for selective reactions without affecting other functional groups.
  • Chemical Selective Protection: It is used in multi-step organic syntheses to protect amines and amino acids selectively.
  • Amide Bond Formation: This compound facilitates the formation of amide bonds, which are critical in biochemistry and pharmaceutical chemistry .

Interaction studies involving N-Boc-1-bromo-2-methyl-2-propanamine focus on its reactivity with various nucleophiles and electrophiles. The bromine atom enhances electrophilicity, making it a suitable substrate for nucleophilic attack by amines or alcohols. Additionally, studies on its interactions with biological macromolecules could provide insights into its potential therapeutic roles or toxicity profiles .

N-Boc-1-bromo-2-methyl-2-propanamine shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-Boc-2-bromo-1-propanamineC8H16BrNO2One less carbon; different positional bromination
N-Boc-1-chloro-2-methyl-2-propanamineC9H18ClNO2Chlorine instead of bromine; differing reactivity
N-Boc-amino acid derivativesVariesUtilized for peptide synthesis; similar protective group

The uniqueness of N-Boc-1-bromo-2-methyl-2-propanamine lies in its specific combination of bromination and the tert-butyl carbamate protecting group, which enhances stability and reactivity compared to other derivatives .

XLogP3

2.3

Dates

Modify: 2023-08-16

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